2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

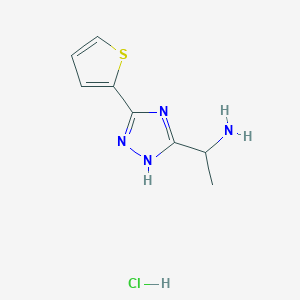

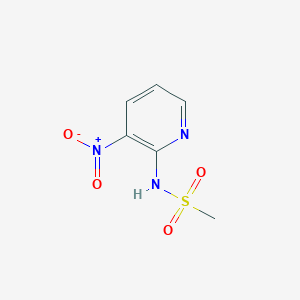

2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide, also known as ETPB, is a synthetic compound that has been widely studied for its potential applications in biochemistry and pharmacology. ETPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Metalloligand Design

One application of similar benzamide derivatives is in designing metalloligands, which are critical in the formation of single-molecule magnets and single-chain magnets. For instance, ligands like 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide have been used to coordinate with copper ions, leading to the creation of anionic metalloligands. These metalloligands, in turn, interact with lanthanide salts to yield complexes with intriguing magnetic properties (Costes, Vendier, & Wernsdorfer, 2010).

Antimicrobial Properties

Benzamide derivatives have demonstrated significant antimicrobial properties. For example, new acylthiourea derivatives of benzamides have shown activity against various bacterial and fungal strains at low concentrations. These compounds are synthesized through specific chemical reactions and tested qualitatively and quantitatively for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi (Limban et al., 2011).

Anti-Cancer Evaluation

Certain benzamide derivatives have been studied for their anti-cancer properties. The reaction of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with various metal ions has led to the synthesis of coordination compounds tested against human colon carcinoma cells. These studies help in understanding the potential of benzamide derivatives as antitumor agents (Rizk, Emara, & Mahmoud, 2021).

Antiviral Activity

Benzamide-based compounds have also shown promise in antiviral activity. A study on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives indicated significant activities against bird flu influenza. Such research contributes to the development of new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Enzyme Inhibition

Another notable application is in the development of enzyme inhibitors. For instance, 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides have been investigated as inhibitors of the stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. These inhibitors have shown potential in biological evaluations, indicating their utility in therapeutic interventions (Uto et al., 2009).

Physico-Chemical Properties

The physico-chemical properties of benzamide derivatives are also a significant area of study. Understanding these properties, such as lipophilicity, surface activity, and adsorbability, can help in the development of drugs with specific pharmacokinetic profiles (Stankovicová et al., 2014).

Neuroleptic Activity

Benzamide derivatives have been explored for their neuroleptic activity. Research into N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines as benzamides has shown potential in treating psychosis, providing insights into the development of new neuroleptic drugs (Iwanami et al., 1981).

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-N-(2-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-2-22-17-11-7-6-10-16(17)18(21)19-13-15(20)12-14-8-4-3-5-9-14/h3-11,15,20H,2,12-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVMBCJXGNXXRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882247.png)

![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)

![8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2882257.png)

![N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![(2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2882263.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)

![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)

![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)